

A Comparative Guide to Defluoro Levofloxacin Impurity Limits in Pharmacopeias

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Compound of Interest		
Compound Name:	Defluoro Levofloxacin	
Cat. No.:	B193972	Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comparative overview of the pharmacopeial limits for **Defluoro Levofloxacin**, a known impurity in the antibiotic Levofloxacin. This document summarizes the available data from major pharmacopeias, details the analytical methodologies, and offers a visual workflow for impurity analysis.

Defluoro Levofloxacin, also known as 9-Desfluoro Levofloxacin, is identified as Levofloxacin Related Compound F in the United States Pharmacopeia (USP) and Levofloxacin Impurity D in the European Pharmacopoeia (Ph. Eur.). Below is a comparison of the acceptance criteria for this impurity in the major pharmacopeias.

Impurity Limits: A Comparative Table

Pharmacopeia	Impurity Name	Specification	Limit (%)
United States Pharmacopeia (USP)	9-Desfluoro Levofloxacin	Specified Impurity	≤ 0.3
European Pharmacopoeia (Ph. Eur.)	Levofloxacin Impurity	Specified Impurity	Not Publicly Available
Japanese Pharmacopoeia (JP)	Not Specified	Not Specified	Not Publicly Available



Note: While **Defluoro Levofloxacin** is a known impurity in the European and Japanese Pharmacopeias, the specific acceptance criteria are not publicly available in the accessed resources. For definitive limits, direct consultation of the latest editions of the Ph. Eur. and JP is recommended.

Experimental Protocols for Impurity Detection

The United States Pharmacopeia outlines a specific High-Performance Liquid Chromatography (HPLC) method for the analysis of Levofloxacin and its related compounds, including **Defluoro Levofloxacin**.

USP Method for Organic Impurities

This method is designed to separate and quantify organic impurities in Levofloxacin.

Chromatographic System:

- Column: A 4.6-mm × 25-cm column containing 5-μm packing L1 (octadecyl silane chemically bonded to porous silica).
- Mobile Phase: A filtered and degassed mixture of a buffer solution and methanol (70:30). The buffer solution is prepared by dissolving 8.5 g of ammonium acetate, 1.25 g of cupric sulfate pentahydrate, and 1.3 g of L-isoleucine in 1000 mL of water.
- Flow Rate: Approximately 0.8 mL per minute.
- Detector: UV detector set at a wavelength of 360 nm.
- Injection Volume: 25 μL.
- Column Temperature: 45°C.

System Suitability:

The system is deemed suitable for use if the relative standard deviation of the peak area for replicate injections of the standard solution is not more than 1.0%, and the signal-to-noise ratio for the sensitivity solution is not less than 10.



Workflow for Pharmacopeial Impurity Analysis

The following diagram illustrates a logical workflow for the analysis and comparison of **Defluoro Levofloxacin** impurity based on pharmacopeial requirements.



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Caption: Workflow for **Defluoro Levofloxacin** impurity analysis.

This guide provides a foundational understanding of the pharmacopeial landscape for **Defluoro Levofloxacin** impurity. For comprehensive compliance, it is essential for researchers and drug development professionals to consult the most current official publications of the respective pharmacopeias.

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